![molecular formula C11H17N3O B8559494 2,4-Dimethyl-6-morpholinopyridin-3-amine](/img/structure/B8559494.png)
2,4-Dimethyl-6-morpholinopyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-morpholinopyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a morpholine ring attached to the pyridine core, along with two methyl groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-morpholinopyridin-3-amine typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethylpyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-morpholinopyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that derivatives of 2,4-Dimethyl-6-morpholinopyridin-3-amine exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells. A notable compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, demonstrated an EC50 of 2 nM in cell-based apoptosis induction assays, suggesting a strong potential for similar derivatives of this compound in cancer treatment .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific kinases or pathways crucial for cancer cell survival. For example, structure-activity relationship (SAR) studies have highlighted that modifications to the compound can enhance selectivity and potency against various cancer cell lines .
Case Study: In Vivo Efficacy
A study on a related compound demonstrated its efficacy in mouse xenograft models of breast cancer. The compound exhibited excellent blood-brain barrier penetration and was highly effective against human MX-1 breast cancer models . This suggests that this compound could also be developed for similar applications.
Agricultural Applications
Herbicide Development
Compounds related to this compound have been explored for their herbicidal properties. Research has indicated that modifications to the pyridine ring can lead to enhanced herbicidal activity against specific weed species. This is particularly relevant in the context of sustainable agriculture where selective herbicides are needed to minimize crop damage while effectively controlling weed populations .
Material Science Applications
Polymer Synthesis
The compound has potential applications in the synthesis of advanced polymer materials. Its unique functional groups can be utilized to create polymers with specific properties such as increased thermal stability or enhanced mechanical strength. For instance, derivatives have been incorporated into epoxy resins and thermoplastics, which are used in construction materials and coatings .
Data Tables
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-morpholinopyridin-3-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetra(pyridin-4-yl)pyrazine
- 5-Fluoro-6-morpholin-4-yl-pyridin-3-ylamine
- 2,6-Dimethyl-4-(6-nitro-pyridin-3-yl)-morpholine
Uniqueness
2,4-Dimethyl-6-morpholinopyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2,4-dimethyl-6-morpholin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C11H17N3O/c1-8-7-10(13-9(2)11(8)12)14-3-5-15-6-4-14/h7H,3-6,12H2,1-2H3 |
InChI Key |
LPMZGLWTJXFVTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1N)C)N2CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.